n,n-Diisobutylprop-2-yn-1-amine
Description
N,N-Diisobutylprop-2-yn-1-amine is a tertiary amine featuring a propargyl (prop-2-yn-1-yl) backbone and two isobutyl substituents on the nitrogen atom. Its theoretical molecular formula is C₁₁H₂₁N, with a molar mass of 167.29 g/mol. The compound’s structure combines steric bulk from the branched isobutyl groups with the reactivity of a terminal alkyne.
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
2-methyl-N-(2-methylpropyl)-N-prop-2-ynylpropan-1-amine |
InChI |
InChI=1S/C11H21N/c1-6-7-12(8-10(2)3)9-11(4)5/h1,10-11H,7-9H2,2-5H3 |
InChI Key |
HIHBTCFSBVQNKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC#C)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylpropyl)(prop-2-yn-1-yl)amine typically involves the reaction of 2-methylpropylamine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for bis(2-methylpropyl)(prop-2-yn-1-yl)amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylpropyl)(prop-2-yn-1-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the prop-2-yn-1-yl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted amines.
Scientific Research Applications
Bis(2-methylpropyl)(prop-2-yn-1-yl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(2-methylpropyl)(prop-2-yn-1-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Structural and Molecular Features
The following table summarizes key structural and molecular differences between N,N-Diisobutylprop-2-yn-1-amine and analogous compounds:
Key Observations:
- Steric Effects : The diisobutyl groups in the target compound introduce significant steric hindrance compared to smaller substituents (e.g., dimethyl in N,N-Dimethyl-1-propyn-1-amine) or planar allyl groups (e.g., diallylamine). This impacts reactivity in nucleophilic substitutions or catalytic processes .
- Electronic Properties : The propargyl group’s terminal alkyne enables reactions like Huisgen cycloaddition ("click chemistry"), contrasting with the alkene-based reactivity of allyl-substituted amines (e.g., triallylamine) .
Physical Properties
- Density : Diallylamine has a measured density of 0.787 g/mL at 25°C , while triallylamine’s larger structure likely results in higher density. The target compound’s density is expected to exceed these values due to its branched isobutyl groups.
- Boiling/Melting Points : Allyl-substituted amines (e.g., triallylamine) typically have lower boiling points than alkyne-containing analogs due to weaker intermolecular forces. The propargyl group’s polarity and isobutyl bulk may increase the target compound’s boiling point relative to N,N-Dimethyl-1-propyn-1-amine.
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